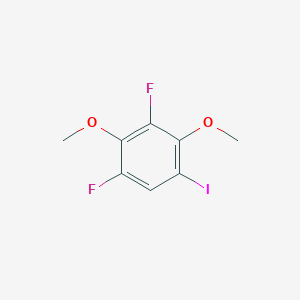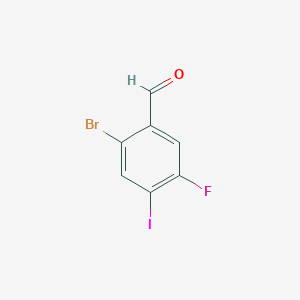
Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol: is a chemical compound with the molecular formula C21H13F9OSi and a molecular weight of 480.4 g/mol . This compound is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further bonded to a silanol group. The trifluoromethyl groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol typically involves the reaction of trifluoromethyl-substituted phenyl compounds with silicon-based reagents. One common method involves the use of trifluoromethylphenyl Grignard reagents . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions: Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanones.
Reduction: Reduction reactions can convert the silanol group to silane.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanones, while substitution reactions can produce various trifluoromethyl-substituted derivatives .
科学的研究の応用
Chemistry: In chemistry, Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the development of new materials with specific properties .
Biology and Medicine: The compound’s trifluoromethyl groups enhance its lipophilicity, making it a potential candidate for drug development. It can be used in the design of pharmaceuticals that require high membrane permeability .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. Its stability and resistance to harsh conditions make it suitable for applications in extreme environments .
作用機序
The mechanism of action of Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with proteins and enzymes, affecting their function. The silanol group can also participate in hydrogen bonding, further influencing the compound’s activity .
類似化合物との比較
- (S)-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol trimethylsilyl ether
- 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
Uniqueness: Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol is unique due to the presence of both trifluoromethyl and silanol groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it suitable for a wide range of applications .
特性
CAS番号 |
6317-80-2 |
|---|---|
分子式 |
C21H13F9OSi |
分子量 |
480.4 g/mol |
IUPAC名 |
hydroxy-bis[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C21H13F9OSi/c22-19(23,24)13-7-9-16(10-8-13)32(31,17-5-1-3-14(11-17)20(25,26)27)18-6-2-4-15(12-18)21(28,29)30/h1-12,31H |
InChIキー |
BCLCWOAOLZFBDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[Si](C2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



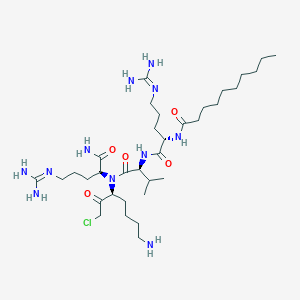
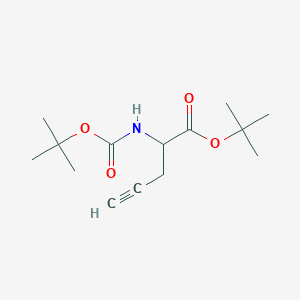
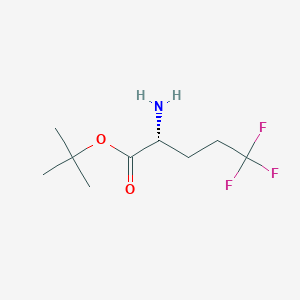
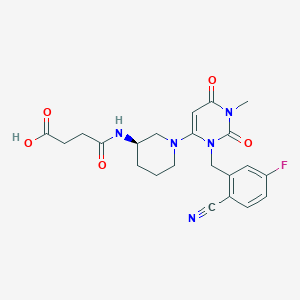
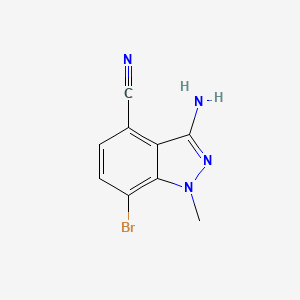
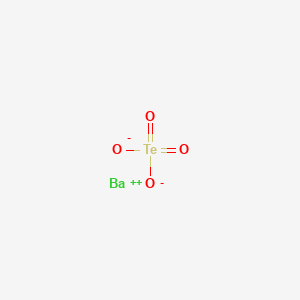
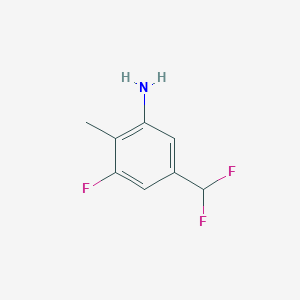

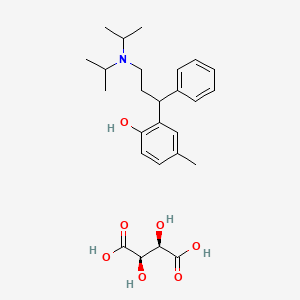

![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
